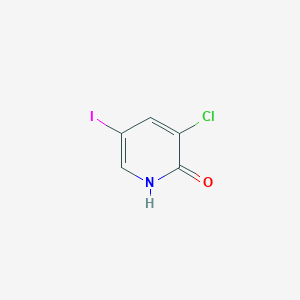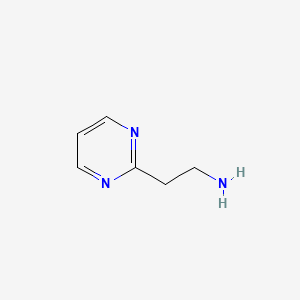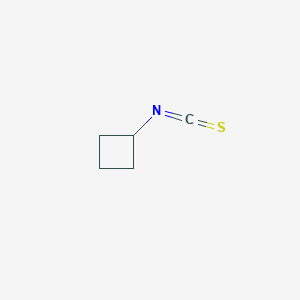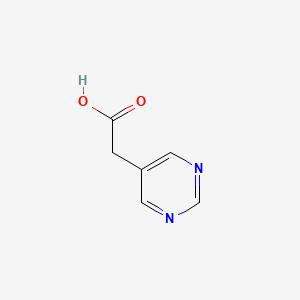
5-Pyrimidineacetic acid
説明
5-Pyrimidineacetic acid is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine and characterized by a ring structure composed of nitrogen and carbon atoms. This compound is not directly discussed in the provided papers, but its related derivatives and synthesis methods are extensively studied due to their importance in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrimidine derivatives is a topic of significant interest. For instance, 5-pyrimidylboronic acid and its derivatives have been synthesized through lithium-halogen exchange reactions followed by reaction with triisopropylborate . Additionally, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved through various pathways to improve structural diversity and potential applications in drug design . Novel synthesis methods for pyrimidine derivatives, such as the five-component synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones in water, have also been reported .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their chemical properties and biological activities. X-ray crystallography has been used to determine the structures of these compounds, revealing details such as the orientation of hydroxyl groups and the dihedral angles between rings . The planarity of the molecules and the formation of hydrogen-bonded chains have also been observed in some pyrimidine derivatives .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions that lead to the formation of new compounds with potential biological activities. For example, pyrano[2,3-d]pyrimidine derivatives have been synthesized and shown to react with electrophiles and nitrogen nucleophiles, resulting in a range of heterocyclic compounds . The reaction of 5-pyrimidine carboxylic acid derivatives with 3-(2-bromoacetyl)coumarins has also been studied, leading to the formation of thiazolo[3,2-a]pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structures. These properties are important for their applications in medicinal chemistry and material science. For instance, the antimicrobial and anticancer activities of pyrano[2,3-d]pyrimidine derivatives have been explored, with some compounds showing significant activity against various microbial strains and cancer cell lines . The antibacterial activity of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines has also been evaluated, with some compounds exhibiting excellent inhibition against tested bacteria .
科学的研究の応用
1. Nucleic Acid Research and Chromatography
5-Pyrimidineacetic acid and its derivatives play a crucial role in nucleic acid research. G. R. Wyatt (1951) found that 5-methylcytosine, a pyrimidine derivative, occurs in constant amounts in deoxypentose nucleic acids (DNA) from animals and some plants. This discovery was significant for understanding DNA composition and paved the way for further studies in nucleic acid chromatography (Wyatt, 1951).
2. Electochemical Analysis and Sensor Development
S. D. Bukkitgar and N. Shetti (2016) demonstrated the electrochemical behavior of 5-fluorouracil, a pyrimidine derivative, using voltammetric methods. Their research contributed to developing sensors for selective and sensitive determination of anticancer drugs, highlighting the role of pyrimidine derivatives in analytical chemistry (Bukkitgar & Shetti, 2016).
3. Plant Biology and DNA Metabolism
Research by J. Cherry and R. V. van Huystee (1965) found that pyrimidine derivatives like 5-fluorouracil affect the photoperiodic induction and nucleic acid metabolism in plants. This study is crucial for understanding how pyrimidine derivatives impact plant biology, particularly in terms of DNA synthesis and floral development (Cherry & van Huystee, 1965).
4. Bioactivity and Drug Research
The study of pyrimidine derivatives is also important in drug research. Marcin Stolarczyk et al. (2021) synthesized and evaluated the biological properties of 5-hydroxymethylpyrimidines, highlighting their potential in cancer and antimicrobial therapies. Their research underscores the significance of pyrimidines in developing new pharmaceuticals (Stolarczyk et al., 2021).
5. Fluorinated Pyrimidines in Medicine
W. Gmeiner (2020) reviewed the use of fluorinated pyrimidines, a class of compounds including 5-pyrimidineacetic acid derivatives, in cancer treatment. This comprehensive review highlights the ongoing research and development of these compounds in personalized medicine, emphasizing their importance in the era of targeted cancer therapies (Gmeiner, 2020)
作用機序
Target of Action
Pyrimidines, in general, are integral components of key molecules that participate in diverse cellular functions, such as the synthesis of dna, rna, lipids, and carbohydrates .
Mode of Action
Pyrimidines, including 5-Pyrimidineacetic acid, are known to interact with their targets, leading to various biochemical changes. These interactions often involve the formation of bonds with other molecules or the disruption of existing bonds, leading to changes in the structure and function of the target molecules .
Biochemical Pathways
5-Pyrimidineacetic acid likely participates in pyrimidine metabolism, which encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of pyrimidine molecules . Pyrimidine metabolism is dynamic and versatile, affecting a variety of biochemical pathways and their downstream effects. These pathways play crucial roles in cellular functions such as DNA and RNA synthesis, protein synthesis, and phospholipid synthesis .
Pharmacokinetics
They often require intracellular activation, involving several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate .
Result of Action
These effects can include changes in cellular metabolism, gene expression, and cell signaling .
Action Environment
The action, efficacy, and stability of 5-Pyrimidineacetic acid can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific conditions within the cell .
特性
IUPAC Name |
2-pyrimidin-5-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)1-5-2-7-4-8-3-5/h2-4H,1H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEUMCHKVXTQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614356 | |
| Record name | (Pyrimidin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyrimidineacetic acid | |
CAS RN |
5267-07-2 | |
| Record name | (Pyrimidin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrimidin-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 5-pyrimidineacetic acid derivatives that contribute to their angiotensin II receptor antagonism?
A1: The provided research paper focuses on novel pyrimidine derivatives, specifically highlighting a structure with a 5-pyrimidineacetic acid moiety connected to a biphenyl group through a methylene bridge []. While the exact structure-activity relationship (SAR) details for this specific compound are not explicitly provided, the research emphasizes the importance of the substituents attached to the pyrimidine ring and the biphenyl group. These substituents likely influence the molecule's binding affinity and selectivity for angiotensin II receptors. Further research focusing on variations of these substituents would be needed to elucidate the complete SAR and optimize the desired antagonistic activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



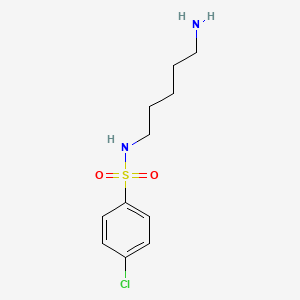
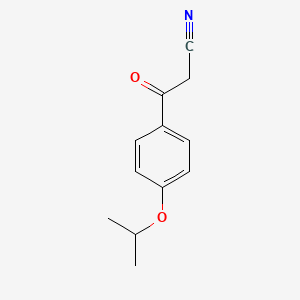


![4-[(4-Phenylbenzoyl)amino]butanoic acid](/img/structure/B1321754.png)
